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Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527 Get Quote

An In-depth Technical Guide to (S)-3-(1-
Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-3-(1-Aminoethyl)phenol, a chiral aromatic amine, is a pivotal intermediate in the

pharmaceutical industry. Its stereospecific structure is fundamental to the synthesis of various

bioactive molecules, most notably as a key building block for the cholinesterase inhibitor,

Rivastigmine, which is utilized in the management of Alzheimer's and Parkinson's disease-

related dementia. The precise (S)-configuration of this intermediate is critical for the therapeutic

efficacy of the final active pharmaceutical ingredient (API). This document provides a

comprehensive overview of the chemical and physical properties, synthetic methodologies, and

analytical characterization of (S)-3-(1-Aminoethyl)phenol.

Chemical and Physical Properties
(S)-3-(1-Aminoethyl)phenol is typically a white to light brown crystalline powder. Proper

storage requires maintaining the compound in a cool, dry, and well-sealed container, protected

from light and moisture to ensure its integrity.
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Property Value Reference

IUPAC Name 3-[(1S)-1-aminoethyl]phenol [1]

Synonyms
S-3-Hydroxy-Alpha-

methylbenzylamine

CAS Number 123982-81-0 [2]

Molecular Formula C₈H₁₁NO [1][2]

Molecular Weight 137.18 g/mol [1]

Appearance
White or light brown crystalline

powder

Physicochemical Data
Property Value Reference

Density 1.096 g/cm³

Boiling Point 266.3 °C at 760 mmHg [3]

Melting Point 177-180 °C (for racemate) [4]

Flash Point 114.9 °C

Refractive Index 1.572

pKa (Phenolic OH)
~9.8 (Predicted for similar

phenols)
[4][5]

pKa (Ammonium)
~9-10 (Predicted for

ammonium ions)

Purity ≥ 97%

Storage
2-8°C, protect from light and

moisture
[3]
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The enantiomerically pure (S)-3-(1-Aminoethyl)phenol is primarily synthesized through two

strategic approaches: biocatalytic asymmetric synthesis and chiral resolution of a racemic

mixture.

Biocatalytic Synthesis via Transamination
A modern and efficient method for producing (S)-3-(1-Aminoethyl)phenol involves the

asymmetric amination of a prochiral ketone using an engineered transaminase enzyme. This

approach is favored for its high enantioselectivity and environmentally benign reaction

conditions.

Principle: The synthesis utilizes an engineered (S)-selective transaminase polypeptide to

catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to 3'-

hydroxyacetophenone, yielding the desired (S)-amine with high enantiomeric excess.[6]

Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g.,

potassium phosphate buffer, pH 7.5-8.5) is prepared.

Reagent Addition: 3'-hydroxyacetophenone is added as the substrate. An amine donor, such

as isopropylamine, is added in excess. Pyridoxal-5'-phosphate (PLP) is included as a

necessary cofactor for the transaminase.

Enzyme Addition: The engineered transaminase polypeptide (lyophilized powder or whole-

cell preparation) is added to the reaction mixture.

Reaction Conditions: The reaction is typically conducted at a controlled temperature (e.g.,

30-45°C) with gentle agitation for 12-24 hours. The progress is monitored by HPLC.

Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or

filtration. The pH of the supernatant is adjusted to basic (pH > 10) to deprotonate the amine.

The product is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl

ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product can be further purified by

crystallization or column chromatography to yield (S)-3-(1-Aminoethyl)phenol with high

purity and enantiomeric excess.
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Biocatalytic synthesis workflow.

Synthesis by Chiral Resolution
This classical approach involves the synthesis of racemic 3-(1-aminoethyl)phenol followed by

separation of the enantiomers. The resolution is typically achieved by forming diastereomeric

salts with a chiral resolving agent, which can then be separated by fractional crystallization due

to their differing solubilities.

Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (S)-(+)-

mandelic acid or D-(-)-tartaric acid).[7] This reaction forms a pair of diastereomeric salts. One

diastereomer is typically less soluble in a given solvent system and crystallizes out, allowing for

its separation. The resolved salt is then treated with a base to liberate the free (S)-amine.

Racemate Synthesis: Racemic 3-(1-aminoethyl)phenol is first synthesized, for instance, by

reductive amination of 3'-hydroxyacetophenone.
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Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., a mixture of

acetone and water, or ethanol).[7] A solution of the chiral resolving agent (e.g., (S)-(+)-

mandelic acid, ~0.5 equivalents) in the same solvent system is added.

Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to

cool slowly to room temperature, followed by further cooling in an ice bath to induce

crystallization of the less soluble diastereomeric salt.[7]

Isolation: The precipitated salt is collected by vacuum filtration and washed with a small

amount of cold solvent. The enantiomeric purity of the salt can be improved by

recrystallization.

Liberation of Free Amine: The isolated diastereomeric salt is dissolved or suspended in

water, and the pH is adjusted to >10 with an aqueous base (e.g., sodium hydroxide or

ammonia). This neutralizes the resolving agent and liberates the free (S)-amine.

Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g.,

toluene or ethyl acetate). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield

enantiomerically enriched (S)-3-(1-Aminoethyl)phenol.
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Chiral resolution workflow.
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Spectroscopic and Analytical Data
While specific, high-resolution spectra for (S)-3-(1-Aminoethyl)phenol are not widely available

in public literature, the expected spectral characteristics can be reliably predicted based on its

functional groups. Commercial suppliers often provide detailed certificates of analysis with this

data upon purchase.[8]

¹H and ¹³C NMR Spectroscopy (Predicted)
The NMR spectrum will be characterized by signals from the aromatic ring, the ethylamine side

chain, and the exchangeable protons of the amine and phenol groups.

¹H NMR
(Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Methyl Protons ~1.3-1.5 Doublet 3H -CH(NH₂)CH₃

Methine Proton ~4.0-4.3 Quartet 1H -CH(NH₂)CH₃

Amine Protons Broad, variable Singlet (broad) 2H -NH₂

Phenolic Proton Broad, variable Singlet (broad) 1H -OH

Aromatic Protons ~6.6-7.2 Multiplets 4H Ar-H

¹³C NMR (Predicted) Chemical Shift (ppm) Assignment

Methyl Carbon ~23-26 -CH(NH₂)CH₃

Methine Carbon ~49-52 -CH(NH₂)CH₃

Aromatic Carbons ~113-130 Ar-CH

Aromatic Carbon (C-CH) ~145-148 Ar-C-CH

Aromatic Carbon (C-OH) ~155-158 Ar-C-OH

Fourier-Transform Infrared (FT-IR) Spectroscopy
(Predicted)
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The IR spectrum will prominently feature absorptions corresponding to the O-H, N-H, and C-H

stretching vibrations, as well as aromatic C=C bending.

Functional Group
Characteristic Absorption
(cm⁻¹)

Notes

O-H Stretch (Phenol) 3200 - 3550
Strong, broad peak due to

hydrogen bonding.

N-H Stretch (Amine) 3300 - 3500
Medium intensity, two bands

for primary amine.

C-H Stretch (Aromatic) 3000 - 3100 Medium to weak.

C-H Stretch (Aliphatic) 2850 - 2960 Medium intensity.

C=C Bending (Aromatic) 1500 - 1600
Medium to strong, multiple

bands.

C-O Stretch (Phenol) 1200 - 1260 Strong intensity.

Mass Spectrometry (Predicted)
In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) peak is expected at

m/z = 137. The primary fragmentation pathway is anticipated to be the α-cleavage of the C-C

bond adjacent to the nitrogen atom, which is characteristic for amines.
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m/z Value Possible Fragment Notes

137 [C₈H₁₁NO]⁺ Molecular ion peak.

122 [M - CH₃]⁺

Loss of the methyl group via α-

cleavage. This is expected to

be a major fragment.

108 [M - C₂H₅]⁺ or [M - CH₂NH]⁺

Potential fragmentation

pathways involving the side

chain.

77 [C₆H₅]⁺

Phenyl cation, common in

aromatic compounds, though

may be of low intensity.

Biological Activity and Applications
The primary and well-documented role of (S)-3-(1-Aminoethyl)phenol is its application as a

crucial chiral building block in pharmaceutical synthesis.

Intermediate for Rivastigmine Synthesis
(S)-3-(1-Aminoethyl)phenol is the direct precursor to (S)-3-(1-(dimethylamino)ethyl)phenol,

which is subsequently carbamoylated to produce Rivastigmine. The stereochemistry of the

starting material dictates the final configuration of the drug, which is essential for its selective

inhibition of cholinesterase enzymes in the brain.
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Synthetic relationship to Rivastigmine.

There is no significant evidence in the reviewed literature to suggest that (S)-3-(1-
Aminoethyl)phenol possesses independent pharmacological activity or engages in specific

signaling pathways. Its utility is derived from its role as a structurally precise intermediate.

Safety and Handling
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(S)-3-(1-Aminoethyl)phenol is classified as a hazardous substance and requires careful

handling in a laboratory or industrial setting.

GHS Hazard Information
Hazard Statements:

H314: Causes severe skin burns and eye damage.[9]

H335: May cause respiratory irritation.[9]

Signal Word: Danger

Hazard Classifications:

Skin Corrosion/Irritation: Category 1B[9]

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[9]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[10]

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate

respirator.[10]

First Aid Measures:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek

medical attention.[10]
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Skin Contact: Wash off immediately with soap and plenty of water while removing

contaminated clothing. Seek medical attention.[10]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek

medical attention.[10]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b047527#chemical-and-physical-properties-of-s-3-1-
aminoethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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